molecular formula C6H3F3OS B1295214 2-(Trifluoroacetyl)thiophene CAS No. 651-70-7

2-(Trifluoroacetyl)thiophene

Cat. No. B1295214
CAS RN: 651-70-7
M. Wt: 180.15 g/mol
InChI Key: CZYKJGCKVBXLGF-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)thiophene is a chemical compound that is part of a broader class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical and pharmaceutical applications. The trifluoroacetyl group attached to the thiophene ring significantly alters the compound's electronic properties, making it a valuable moiety in various chemical reactions and potential applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of 2-(Trifluoroacetyl)thiophene derivatives can be achieved through various methods. For instance, trifluoroacetylamino derivatives of thiophene have been obtained by Curtius rearrangement of acyl azides with trifluoroacetic acid . Another method involves the acylation reaction of trifluoroacetic anhydride with amino-substituted thiophene derivatives . Additionally, thiophene derivatives with trifluoromethyl groups can be synthesized through aromatic nucleophilic substitution reactions followed by cyclodehydration .

Molecular Structure Analysis

The molecular structure of 2-(Trifluoroacetyl)thiophene derivatives can be characterized by various spectroscopic techniques. For example, NMR, IR, and X-ray single-crystal diffraction methods have been used to confirm the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a compound related to 2-(Trifluoroacetyl)thiophene . These techniques provide detailed information about the molecular conformation and electronic distribution within the molecule.

Chemical Reactions Analysis

2-(Trifluoroacetyl)thiophene and its derivatives participate in various chemical reactions. For example, they can act as inhibitors for human histone deacetylases (HDACs), with certain derivatives showing potent and selective inhibition of class II HDACs . Additionally, the trifluoroacetyl group can be involved in ionic hydrogenation reactions to yield novel thiophan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoroacetyl)thiophene derivatives are influenced by the presence of the trifluoroacetyl group. This group can increase the compound's thermal stability and alter its electronic properties, as seen in the synthesis of hyperbranched polymers where the electron affinity of the triazine group affects the LUMO level of the polymers . The introduction of perfluorooctyl groups in thiophene oligomers results in n-type semiconductors with varying carrier mobilities, demonstrating the impact of substituents on the thiophene core on the material's semiconducting properties .

Scientific Research Applications

Application 1: Electrolyte Additive for High-Voltage Lithium-Ion Batteries

  • Summary of the Application : 2-(Trifluoroacetyl)thiophene (TFPN) has been investigated as a functional electrolyte additive for high-performance lithium-ion batteries using a high-voltage LiCoO2 cathode . The development of high voltage electrolytes plays a critical role in achieving advanced lithium-ion batteries with high energy density .
  • Methods of Application or Experimental Procedures : The application of suitable electrolyte additives is a facile and effective way to achieve enhanced electrochemical performance at high voltage operation . In this work, TFPN was added into the baseline electrolyte of the lithium-ion battery. The battery was then cycled between 3.0 V and 4.4 V at 0.5 C .
  • Results or Outcomes : The capacity retention of the LiCoO2 cathode significantly increases from 33.2% to 90.6% by the addition of 0.5 wt% TFPN into the baseline electrolyte . The improved cycling performance is attributed to the preferential oxidation of TFPN on the cathode surface, which forms a protective layer to suppress the decomposition of both the electrolyte solvent and lithium salt .

Application 2: Asymmetric Reduction Catalyst

  • Summary of the Application : 2-(Trifluoroacetyl)thiophene has been used as a substrate in the study of asymmetric reduction reactions . This process is important in the synthesis of chiral molecules, which are key components in many pharmaceuticals and natural products .
  • Methods of Application or Experimental Procedures : The asymmetric reduction of 2-(Trifluoroacetyl)thiophene was catalyzed by seedlings of Arabidopsis thaliana . The seedlings were grown under controlled conditions, and the reduction reaction was monitored using various analytical techniques .
  • Results or Outcomes : The reduction of 2-(Trifluoroacetyl)thiophene by Arabidopsis thaliana seedlings resulted in the formation of chiral alcohols with moderate enantioselectivities . This demonstrates the potential of using biological systems for the synthesis of chiral molecules .

Safety And Hazards

2-(Trifluoroacetyl)thiophene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

2-(Trifluoroacetyl)thiophene has been investigated as a functional electrolyte additive for high performance lithium-ion batteries using high-voltage LiCoO2 cathode . This suggests potential future directions in the field of high-performance lithium-ion batteries.

properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYKJGCKVBXLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215401
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetyl)thiophene

CAS RN

651-70-7
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trifluoro-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetyl)thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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